![molecular formula C7H3ClN2O2 B055918 2,1,3-Benzoxadiazole-4-carbonyl chloride CAS No. 111595-71-2](/img/structure/B55918.png)
2,1,3-Benzoxadiazole-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,1,3-Benzoxadiazole-4-carbonyl chloride is a chemical compound that belongs to the class of benzoxadiazoles. It is widely used in scientific research for its unique properties and applications.
Wirkmechanismus
The mechanism of action of 2,1,3-Benzoxadiazole-4-carbonyl chloride is not fully understood. However, it is known to react with various biological molecules such as proteins, DNA, and RNA. It forms covalent bonds with these molecules, which can lead to changes in their structure and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,1,3-Benzoxadiazole-4-carbonyl chloride are not fully understood. However, it is known to have cytotoxic effects on various cancer cell lines. It is also known to interfere with the activity of certain enzymes, which can lead to changes in cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,1,3-Benzoxadiazole-4-carbonyl chloride in lab experiments is its high reactivity, which makes it useful for various applications. However, one of the limitations is its potential toxicity, which can pose a risk to researchers.
Zukünftige Richtungen
There are several future directions for the research on 2,1,3-Benzoxadiazole-4-carbonyl chloride. One potential direction is to explore its potential applications in the field of medicine, particularly in the development of new cancer therapies. Another direction is to investigate its potential as a fluorescent probe for the detection of various biological molecules. Additionally, further research is needed to fully understand its mechanism of action and its potential biochemical and physiological effects.
In conclusion, 2,1,3-Benzoxadiazole-4-carbonyl chloride is a highly reactive compound that has various scientific research applications. Its unique properties make it useful for various applications in the field of medicine, agriculture, and material science. However, its potential toxicity must be taken into consideration when using it in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 2,1,3-Benzoxadiazole-4-carbonyl chloride involves the reaction of 2-aminobenzoic acid with thionyl chloride and then with phosgene. The reaction produces a white crystalline compound that is highly reactive and can be used for various applications.
Wissenschaftliche Forschungsanwendungen
2,1,3-Benzoxadiazole-4-carbonyl chloride has various scientific research applications. It is used as a reagent in the synthesis of various compounds such as benzoxadiazole derivatives, which have potential applications in the field of medicine, agriculture, and material science. It is also used as a fluorescent probe for the detection of various biological molecules such as proteins, DNA, and RNA. Additionally, it is used as a catalyst in various organic reactions.
Eigenschaften
CAS-Nummer |
111595-71-2 |
---|---|
Produktname |
2,1,3-Benzoxadiazole-4-carbonyl chloride |
Molekularformel |
C7H3ClN2O2 |
Molekulargewicht |
182.56 g/mol |
IUPAC-Name |
2,1,3-benzoxadiazole-4-carbonyl chloride |
InChI |
InChI=1S/C7H3ClN2O2/c8-7(11)4-2-1-3-5-6(4)10-12-9-5/h1-3H |
InChI-Schlüssel |
HOZVDGQUZYHDKH-UHFFFAOYSA-N |
SMILES |
C1=CC2=NON=C2C(=C1)C(=O)Cl |
Kanonische SMILES |
C1=CC2=NON=C2C(=C1)C(=O)Cl |
Synonyme |
2,1,3-Benzoxadiazole-4-carbonyl chloride (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.